

AURKA Western Blot Technical Support Center

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Compound of Interest

Compound Name: *Aurka-IN-1*

Cat. No.: *B15585974*

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Welcome to the technical support center for Aurora Kinase A (AURKA) Western blotting. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and consistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of AURKA?

The human AURKA protein is composed of 403 amino acids and has a predicted molecular weight of approximately 46 kDa.^[1] However, the apparent molecular weight on a Western blot can vary due to post-translational modifications.

Q2: My AURKA antibody is showing multiple bands. What could be the cause?

Multiple bands when probing for AURKA can arise from several factors:

- **Post-Translational Modifications (PTMs):** AURKA is known to be phosphorylated, which can cause it to migrate slower on an SDS-PAGE gel, appearing as a slightly higher molecular weight band.^{[2][3]}
- **Splice Variants:** The existence of different splice variants of AURKA could lead to bands of different molecular weights.^[4]
- **Protein Degradation or Cleavage:** If samples are not handled properly with protease inhibitors, AURKA can be degraded, leading to lower molecular weight bands.^{[4][5][6]}

Notably, during apoptosis, AURKA can be cleaved by caspases at Asp132, which would result in distinct fragments.[\[1\]](#)

- **Antibody Non-Specificity:** The primary or secondary antibodies may be cross-reacting with other proteins.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- **Protein Dimers or Multimers:** Inadequately denatured samples can result in the formation of dimers or multimers, which appear as bands at multiples of the expected molecular weight.[\[4\]](#)[\[6\]](#)

Q3: Why am I getting a weak or no signal for my AURKA band?

A weak or absent AURKA signal can be due to several reasons:

- **Low Protein Expression:** The cell type or tissue being analyzed may have low endogenous levels of AURKA.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Inefficient Protein Extraction:** The lysis buffer used may not be optimal for extracting AURKA, especially if it is localized to specific cellular compartments.
- **Poor Antibody Performance:** The primary antibody may have low affinity or may not have been stored correctly.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- **Suboptimal Antibody Concentrations:** The concentrations of the primary or secondary antibodies may be too low.[\[10\]](#)[\[12\]](#)
- **Inefficient Transfer:** The transfer of proteins from the gel to the membrane may have been incomplete.[\[7\]](#)
- **Excessive Washing:** Over-washing the membrane can strip the antibodies, leading to a weaker signal.[\[8\]](#)

Troubleshooting Guide

This section provides detailed troubleshooting for specific issues you may encounter during your AURKA Western blot experiments.

Issue 1: Unexpected Band Sizes

| Observation | Potential Cause | Recommended Solution |
|---|---|---|
| Band higher than 46 kDa | Post-translational modifications (e.g., phosphorylation).[2] | - Check literature for known PTMs in your experimental model. - Treat a sample with a phosphatase (e.g., lambda phosphatase) to see if the higher band shifts down. |
| Protein glycosylation or other modifications.[2] | - Consult protein databases like UniProt for information on potential modifications.[13] - If glycosylation is suspected, treat the lysate with enzymes to remove sugar moieties. | |
| Incomplete denaturation leading to multimers.[4][6] | - Ensure fresh reducing agent (e.g., DTT, β -mercaptoethanol) is used in the sample buffer. - Increase the boiling time of the samples to 5-10 minutes.[6][14] | |
| Band lower than 46 kDa | Protein degradation by proteases.[4][5][6] | - Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[4][5] |
| Splice variants.[4] | - Consult databases like NCBI Gene to check for known splice variants of AURKA.[15][16] | |
| Cleavage of AURKA (e.g., during apoptosis).[1] | - If your experimental conditions may induce apoptosis, consider this possibility. A positive control for apoptosis may be useful. | |

Issue 2: Multiple Bands Detected

| Observation | Potential Cause | Recommended Solution |
|---|--|--|
| Multiple distinct bands | Non-specific antibody binding. [2][5] | - Increase the stringency of your washes (e.g., increase Tween 20 concentration).[5] - Optimize the primary antibody concentration by performing a titration.[4] - Use an affinity-purified primary antibody.[4] |
| Cross-reactivity of the secondary antibody.[2][5] | - Run a control lane with only the secondary antibody to check for non-specific binding. [4] - Ensure the secondary antibody is specific to the host species of the primary antibody.[11] | |
| Presence of AURKA isoforms or modified forms. | - As mentioned above, consider splice variants and post-translational modifications. | |

Issue 3: Weak or No Signal

| Observation | Potential Cause | Recommended Solution |
|-------------------------------|--|--|
| No bands visible | Inactive antibody. | - Check the antibody's expiration date and storage conditions. - Test the antibody with a positive control (e.g., a cell lysate known to express high levels of AURKA).[8] |
| Incorrect secondary antibody. | - Ensure the secondary antibody is compatible with the primary antibody's host species and isotype.[11] | |
| Inefficient protein transfer. | - Stain the membrane with Ponceau S after transfer to visualize total protein and confirm transfer efficiency.[7][8] | |
| Faint bands | Insufficient protein loaded. | - Increase the amount of protein loaded per lane.[7][10] |
| Low antibody concentration. | - Increase the concentration of the primary and/or secondary antibody.[10][12] | |
| Suboptimal blocking. | - Try different blocking buffers (e.g., non-fat dry milk, BSA) as some may mask the epitope. [9][10] | |
| Insufficient exposure time. | - Increase the exposure time when detecting the signal.[10][17] | |

Experimental Protocols

A standard Western blot protocol for AURKA detection is provided below. Note that optimization may be required based on your specific antibodies and samples.

1. Sample Preparation (Cell Lysates)

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer (or another suitable lysis buffer) containing a protease and phosphatase inhibitor cocktail.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.

2. SDS-PAGE and Protein Transfer

- Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
- Run the gel until the dye front reaches the bottom.
- Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting

- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with the primary AURKA antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

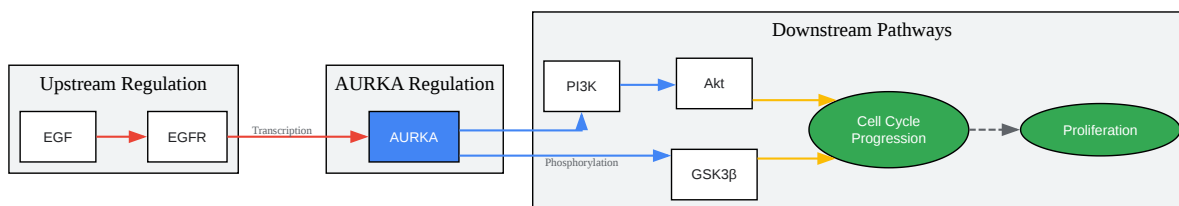
- Wash the membrane three times for 10 minutes each with TBST.

4. Detection

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Detect the signal using a chemiluminescence imaging system or X-ray film.

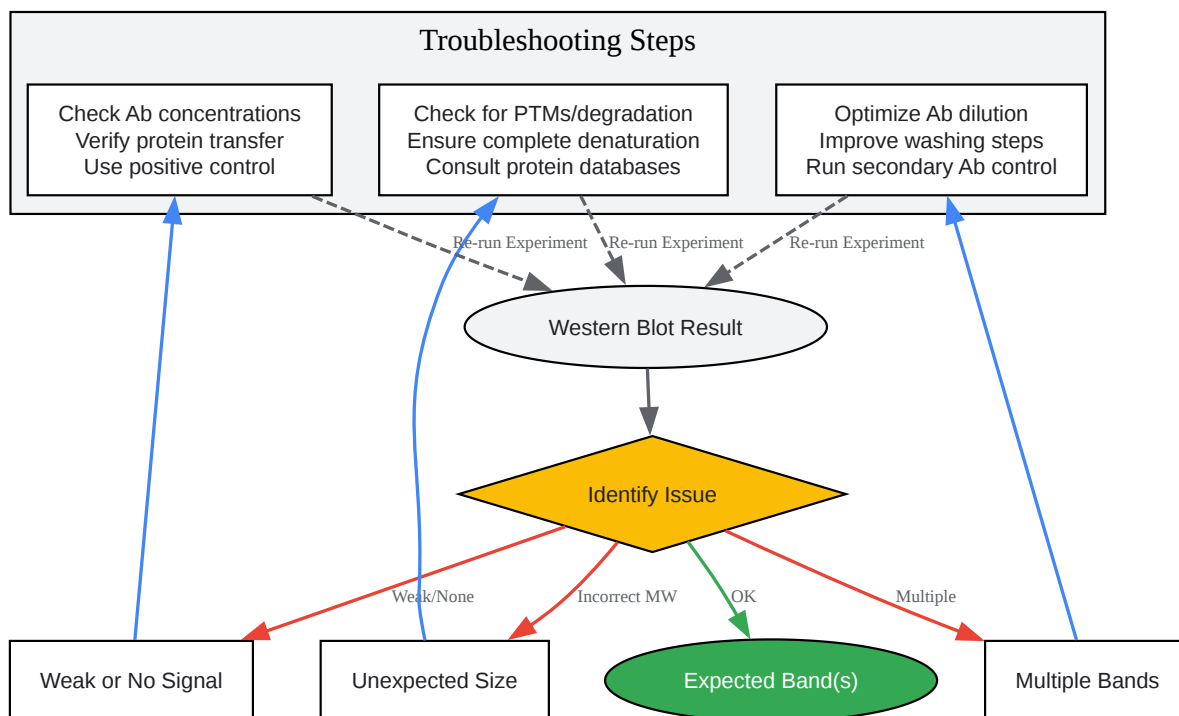
Visual Guides

Below are diagrams to help visualize key concepts and workflows.



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Caption: Simplified AURKA signaling pathway.



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Caption: AURKA Western blot troubleshooting workflow.

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